
2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-4-fenil-5,6,7,8-tetrahidroquinolina es un compuesto heterocíclico que pertenece a la familia de las quinolinas. Este compuesto se caracteriza por la presencia de un átomo de cloro en la segunda posición y un grupo fenilo en la cuarta posición en el anillo de tetrahidroquinolina. Los derivados de la quinolina son conocidos por su amplia gama de actividades biológicas y a menudo se utilizan en química medicinal para el desarrollo de fármacos .
Métodos De Preparación
La síntesis de 2-Cloro-4-fenil-5,6,7,8-tetrahidroquinolina se puede lograr a través de diversas rutas sintéticas. Un método común implica la ciclación de precursores apropiados bajo condiciones de reacción específicas. Por ejemplo, la reacción de 2-cloroanilina con fenilacetaldehído en presencia de un catalizador ácido puede conducir a la formación del compuesto deseado. Los métodos de producción industrial a menudo implican la optimización de estas condiciones de reacción para lograr mayores rendimientos y pureza .
Análisis De Reacciones Químicas
2-Cloro-4-fenil-5,6,7,8-tetrahidroquinolina experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar derivados de quinolina con diferentes grupos funcionales.
Reducción: Las reacciones de reducción pueden convertir el compuesto en varios derivados de tetrahidroquinolina.
Sustitución: El átomo de cloro en la segunda posición se puede sustituir por otros grupos funcionales utilizando reactivos y condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
2-Cloro-4-fenil-5,6,7,8-tetrahidroquinolina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de quinolina más complejos.
Biología: El compuesto ha sido estudiado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Industria: El compuesto se utiliza en la síntesis de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-4-fenil-5,6,7,8-tetrahidroquinolina implica su interacción con dianas moleculares específicas. Por ejemplo, se cree que su actividad inhibitoria de la acetilcolinesterasa está mediada por la unión al sitio activo de la enzima, evitando así la descomposición de la acetilcolina. Esto lleva a un aumento de los niveles de acetilcolina en la hendidura sináptica, lo que puede mejorar la función cognitiva en condiciones como la enfermedad de Alzheimer .
Comparación Con Compuestos Similares
2-Cloro-4-fenil-5,6,7,8-tetrahidroquinolina se puede comparar con otros compuestos similares como:
Tacrina: Otro inhibidor de la acetilcolinesterasa utilizado en el tratamiento de la enfermedad de Alzheimer.
4-Aminoquinolina: Conocido por su actividad antimalárica.
Tetrahidroacridina: Comparte similitudes estructurales y se utiliza en química medicinal.
La singularidad de 2-Cloro-4-fenil-5,6,7,8-tetrahidroquinolina radica en su patrón de sustitución específico, que confiere actividades biológicas y reactividad química distintas en comparación con sus análogos .
Propiedades
Fórmula molecular |
C15H14ClN |
|---|---|
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
2-chloro-4-phenyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C15H14ClN/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-3,6-7,10H,4-5,8-9H2 |
Clave InChI |
HPOIKUGIRMPSJB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=CC(=N2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11870972.png)

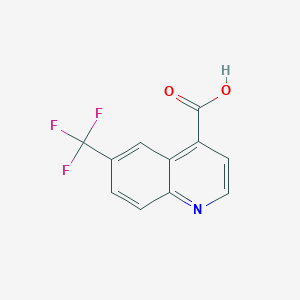
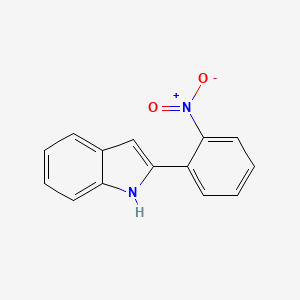
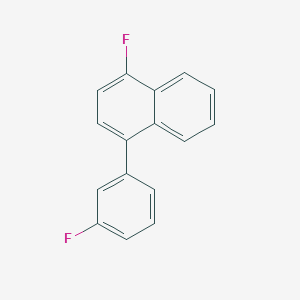
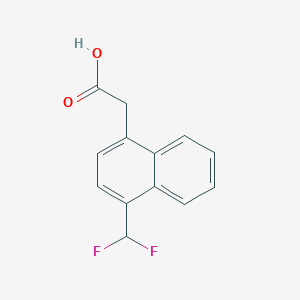

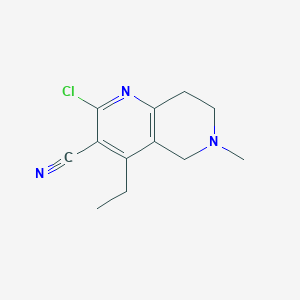
![Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-](/img/structure/B11871029.png)

![6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871052.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-](/img/structure/B11871058.png)
![8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11871065.png)
